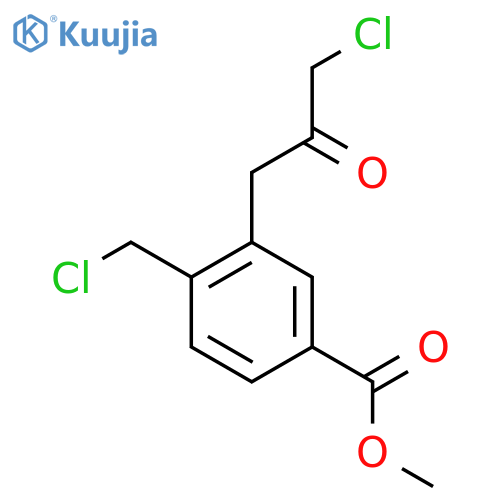

Cas no 1806364-92-0 (Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate)

1806364-92-0 structure

商品名:Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate

CAS番号:1806364-92-0

MF:C12H12Cl2O3

メガワット:275.127882003784

CID:4950345

Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate

-

- インチ: 1S/C12H12Cl2O3/c1-17-12(16)8-2-3-9(6-13)10(4-8)5-11(15)7-14/h2-4H,5-7H2,1H3

- InChIKey: LHPGIPLRSBLPDL-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=CC(C(=O)OC)=CC=1CC(CCl)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 281

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 43.4

Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015014485-500mg |

Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate |

1806364-92-0 | 97% | 500mg |

863.90 USD | 2021-06-21 | |

| Alichem | A015014485-250mg |

Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate |

1806364-92-0 | 97% | 250mg |

499.20 USD | 2021-06-21 | |

| Alichem | A015014485-1g |

Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate |

1806364-92-0 | 97% | 1g |

1,519.80 USD | 2021-06-21 |

Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1806364-92-0 (Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量